1-(1-BUTYNYL)CYCLOPENTANOL
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Overview
Description
1-(1-BUTYNYL)CYCLOPENTANOL is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol. This compound features a cyclopentanol ring substituted with a butynyl group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-(1-BUTYNYL)CYCLOPENTANOL can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentanone with a butynyl halide in the presence of a strong base. The reaction conditions typically include an inert atmosphere and a polar aprotic solvent to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1-BUTYNYL)CYCLOPENTANOL undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium on carbon
Substitution reagents: Thionyl chloride, phosphorus tribromide
Major products formed from these reactions include ketones, carboxylic acids, alkenes, alkanes, and various substituted cyclopentanes .
Scientific Research Applications
1-(1-BUTYNYL)CYCLOPENTANOL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-BUTYNYL)CYCLOPENTANOL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and drug development.
Comparison with Similar Compounds
1-(1-BUTYNYL)CYCLOPENTANOL can be compared with similar compounds such as:
1-(1-Octyn-1-yl)cyclopentanol: Similar structure but with a longer alkyne chain.
1-Isopropylcyclopentanol: Lacks the alkyne group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a cyclopentanol ring with a butynyl group, providing distinct reactivity and applications.
Properties
IUPAC Name |
1-but-1-ynylcyclopentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNZFHFJRJANX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1(CCCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592381 |
Source
|
Record name | 1-(But-1-yn-1-yl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155879-96-2 |
Source
|
Record name | 1-(But-1-yn-1-yl)cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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